2-Chloro-6-methylimidazo[1,2-b]pyridazine CAS 13584-30-0 properties
2-Chloro-6-methylimidazo[1,2-b]pyridazine CAS 13584-30-0 properties
The following technical guide details the properties, synthesis, and application of 2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS 13584-30-0). This document is structured for researchers in medicinal chemistry and drug discovery.
Core Scaffold for Kinase Inhibitor Discovery & Heterocyclic Functionalization
Executive Summary
2-Chloro-6-methylimidazo[1,2-b]pyridazine represents a critical "privileged structure" in modern medicinal chemistry. Belonging to the imidazo[1,2-b]pyridazine class, this scaffold is isosteric with purines and indoles, making it highly effective for targeting ATP-binding pockets in kinases (e.g., Mps1, TAK1, PIM1) and allosteric sites in GABAA receptors.
Unlike its more common isomer (6-chloro-2-methylimidazo[1,2-b]pyridazine), the 2-chloro variant offers a unique vector for diversification. The chlorine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing researchers to extend the molecule into a region of the binding pocket often unexplored by standard libraries.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data summarizes the core physical characteristics essential for handling and characterization.
| Property | Value / Description | Note |
| IUPAC Name | 2-Chloro-6-methylimidazo[1,2-b]pyridazine | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline form |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol | Poor water solubility |
| LogP (Predicted) | ~1.5 – 1.9 | Lipophilic, membrane permeable |
| pKa (Predicted) | ~3.5 – 4.2 (Conjugate acid) | Bridgehead N reduces basicity |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | N1, N4, N5 |
Synthetic Methodology
The synthesis of 2-chloro-6-methylimidazo[1,2-b]pyridazine is distinct from the 6-chloro isomer. While the latter is formed by condensing 3-amino-6-chloropyridazine with chloroacetone, the 2-chloro derivative typically requires a cyclization-chlorination sequence.
Protocol: Two-Step Synthesis from 3-Amino-6-methylpyridazine
This protocol ensures high regioselectivity and avoids the formation of the 3-chloro byproduct.
Step 1: Cyclization to the 2-Oxo Intermediate
Reagents: 3-Amino-6-methylpyridazine, Ethyl bromoacetate (or Chloroacetyl chloride), Ethanol, NaHCO₃. Mechanism: N-alkylation of the pyridazine ring nitrogen followed by intramolecular condensation.
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Dissolve 3-amino-6-methylpyridazine (1.0 eq) in ethanol.
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Add ethyl bromoacetate (1.1 eq) and sodium bicarbonate (2.0 eq).
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Reflux for 4–6 hours. Monitor by TLC for the disappearance of the amine.
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Cool the mixture. The intermediate, 6-methylimidazo[1,2-b]pyridazin-2(3H)-one , may precipitate.[1] Filter and wash with cold ethanol.
Step 2: Deoxychlorination (Aromatization)
Reagents: Phosphorus oxychloride (POCl₃). Mechanism: Conversion of the lactam (or tautomeric enol) to the chloro-imidate, followed by aromatization.
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Suspend the dry 2-oxo intermediate in neat POCl₃ (excess, acting as solvent).
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Heat to 90–100°C for 2–4 hours. The solid will dissolve as the reaction proceeds.
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Quenching (Critical): Cool the reaction mixture and pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.
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Neutralize with saturated Na₂CO₃ or NaOH solution to pH ~8.
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Extract with Dichloromethane (DCM) (3x). Dry organic layers over MgSO₄ and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc) yields the target 2-chloro-6-methylimidazo[1,2-b]pyridazine .
Figure 1: Synthetic pathway for the 2-chloro derivative via the 2-oxo intermediate.
Reactivity & Functionalization Guide
The 2-chloro-6-methylimidazo[1,2-b]pyridazine scaffold offers three distinct sites for chemical editing, enabling the construction of complex SAR (Structure-Activity Relationship) libraries.
Site A: C-2 Position (The Chlorine Handle)
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Reactivity: The C-Cl bond is activated for Palladium-catalyzed cross-coupling, though it is generally less reactive than a C-Br or C-I bond.
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Key Reactions:
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids (Cat: Pd(dppf)Cl₂, Base: K₂CO₃, Solvent: Dioxane/H₂O) to install aromatic rings.
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Buchwald-Hartwig Amination: Can displace the chloride with amines, although this often requires active catalysts like Pd₂dba₃/Xantphos due to the electron-rich nature of the imidazole ring reducing electrophilicity compared to pure pyridazines.
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Site B: C-3 Position (Electrophilic Trap)
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Reactivity: This is the most electron-rich position on the ring system.
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Key Reactions:
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Electrophilic Halogenation: Reacts rapidly with NBS or NIS to install Br or I at C3. This allows for sequential cross-coupling (coupling at C3 first, then C2, or vice versa depending on halogen reactivity).
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Formylation: Vilsmeier-Haack reaction installs an aldehyde (-CHO) at C3.
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Mannich Reaction: Introduction of aminomethyl groups.[2]
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Site C: C-6 Position (The Methyl Group)
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Reactivity: The methyl group on the electron-deficient pyridazine ring is "acidic" and susceptible to oxidation or condensation.
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Key Reactions:
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Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde or carboxylic acid.
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Condensation: Reacts with aromatic aldehydes (with strong base or acid) to form styryl derivatives.
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Figure 2: Orthogonal reactivity profile of the scaffold.
Medicinal Chemistry Applications
This scaffold is widely utilized in the development of Type I Kinase Inhibitors . The imidazo[1,2-b]pyridazine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.
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Mps1 (TTK) Inhibitors: The scaffold has been used to develop inhibitors for Monopolar Spindle 1 kinase, a target in cancer therapy. The 2-chloro group allows for the attachment of "tail" groups that extend into the solvent-exposed region or the hydrophobic back pocket.
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Amyloid Probes: Derivatives functionalized at the 2-position have been explored as PET radiotracers for imaging β-amyloid plaques in Alzheimer's research, leveraging the planarity and lipophilicity of the system to cross the blood-brain barrier.
Handling & Safety (SDS Summary)
Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the chloro group over long periods.
References
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Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibitors Structure-Activity Relationships of Imidazo[1,2-b]pyridazines as Mps1 Inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold utility).
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Synthesis of 2-Substituted Imidazo[1,2-b]pyridazines Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. (Methodology for similar cyclizations).
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Amyloid Plaque Ligands Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
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General Reactivity of Imidazopyridazines Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.
